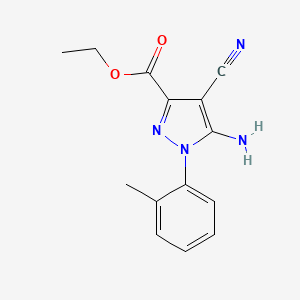

Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate

Description

BenchChem offers high-quality Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-amino-4-cyano-1-(2-methylphenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2/c1-3-20-14(19)12-10(8-15)13(16)18(17-12)11-7-5-4-6-9(11)2/h4-7H,3,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZLEWCLVKYXEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675070 | |

| Record name | Ethyl 5-amino-4-cyano-1-(2-methylphenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150164-68-3 | |

| Record name | Ethyl 5-amino-4-cyano-1-(2-methylphenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate

Executive Summary

Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate (CAS: 1150164-68-3) represents a specialized heterocyclic scaffold characterized by a "push-pull" electronic architecture.[1] The coexistence of an electron-donating amino group at C5 and electron-withdrawing cyano (C4) and ester (C3) functionalities creates a highly polarized system. This unique arrangement makes the compound a versatile building block, particularly in the synthesis of pyrazolo[1,5-a]pyrimidines —a privileged structure in kinase inhibitors (e.g., P2X3 antagonists) and oncology therapeutics.

This guide provides a comprehensive technical analysis of the compound's properties, validated synthetic protocols, and its application as a precursor for fused heterocyclic systems.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

The steric bulk of the o-tolyl group at the N1 position introduces torsional strain that influences solubility and crystal packing, differentiating it from its phenyl or p-tolyl analogs.

Table 1: Core Chemical Data

| Property | Specification |

| Chemical Name | Ethyl 5-amino-4-cyano-1-(2-methylphenyl)-1H-pyrazole-3-carboxylate |

| CAS Number | 1150164-68-3 |

| Molecular Formula | C₁₄H₁₄N₄O₂ |

| Molecular Weight | 270.29 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Predicted Density | ~1.3 ± 0.1 g/cm³ |

| Predicted LogP | ~2.8 - 3.2 (Lipophilic) |

| Solubility | Soluble in DMSO, DMF, EtOAc; Sparingly soluble in Ethanol; Insoluble in Water |

| pKa (Amino) | ~2.5 - 3.5 (Weakly basic due to conjugation with nitrile) |

Synthetic Architecture

The synthesis of this scaffold relies on the Gewald-type cyclocondensation principle, utilizing the reactivity of hydrazines toward electrophilic alkoxymethylene species.

Mechanistic Pathway

The reaction proceeds via the condensation of 2-methylphenylhydrazine (o-tolylhydrazine) with ethyl (ethoxymethylene)cyanoacetate .

-

Nucleophilic Attack: The terminal nitrogen of the hydrazine attacks the electrophilic

-carbon of the ethoxymethylene reagent. -

Elimination: Loss of ethanol generates an intermediate hydrazone.

-

Cyclization: The internal nitrogen attacks the nitrile carbon (or ester carbonyl, depending on conditions, but nitrile is favored here for 5-amino formation) to close the pyrazole ring.

-

Aromatization: Tautomerization establishes the aromatic pyrazole system.

Experimental Protocol (Self-Validating)

Note: This protocol is adapted from standard methodologies for 1-aryl-5-aminopyrazoles.

Reagents:

-

Ethyl (ethoxymethylene)cyanoacetate (1.0 eq)

-

o-Tolylhydrazine hydrochloride (1.0 eq)

-

Triethylamine (Et₃N) (1.1 eq) or Sodium Acetate (1.2 eq)

Step-by-Step Workflow:

-

Preparation: Dissolve o-tolylhydrazine HCl (10 mmol) in Ethanol (30 mL). Add Et₃N (11 mmol) to liberate the free base. Stir for 10 min at Room Temperature (RT).

-

Addition: Dropwise add a solution of Ethyl (ethoxymethylene)cyanoacetate (10 mmol) in Ethanol (10 mL). Observation: Solution typically turns yellow/orange.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1).

-

Work-up: Cool to RT. If precipitate forms, filter directly. If not, concentrate under reduced pressure to ~20% volume and chill at 4°C.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

Synthesis Workflow Diagram

Caption: Validated workflow for the synthesis of the target pyrazole scaffold.

Reactivity & Applications: The Pyrazolo[1,5-a]pyrimidine Gateway

The primary value of this compound lies in its bifunctional nature (Amino + Cyano/Ester), which serves as a template for constructing fused heterocycles.

Cyclization to Pyrazolo[1,5-a]pyrimidines

Reaction with 1,3-electrophiles (e.g., 1,3-diketones,

-

Mechanism: The exocyclic amine (N-NH2 equivalent position) attacks the carbonyl of the electrophile, followed by cyclization onto the pyrazole ring nitrogen (N2).

-

Regioselectivity: The steric hindrance of the o-tolyl group at N1 can influence the regioselectivity of the cyclization, often directing substituents away from the N1-aryl interface.

Hydrolysis and Decarboxylation

The C3-ester can be hydrolyzed to the carboxylic acid (using NaOH/EtOH), which can then be decarboxylated or coupled with amines to form amides, expanding the SAR (Structure-Activity Relationship) library.

Reactivity Pathway Diagram[4]

Caption: Key chemical transformations and derivative pathways for the scaffold.

Spectroscopic Characterization (Diagnostic)

Since specific spectral data may not be in commercial libraries, the following diagnostic signals are expected based on the structure and analogous compounds:

-

¹H NMR (400 MHz, DMSO-d₆):

- 7.10–7.50 (m, 4H, Ar-H, o-tolyl).

- 6.80 (br s, 2H, NH₂, D₂O exchangeable).

- 4.30 (q, J=7.1 Hz, 2H, OCH ₂CH₃).

- 2.15 (s, 3H, Ar-CH ₃).

- 1.30 (t, J=7.1 Hz, 3H, OCH₂CH ₃).

-

IR (ATR):

- ~3300, 3200 cm⁻¹ (NH₂ stretch).

-

~2215 cm⁻¹ (C

- ~1710 cm⁻¹ (C=O ester stretch).

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation over prolonged periods.

References

-

Synthesis of 5-aminopyrazoles: El-Saghier, A. M. M. (2002). Synthesis of some new fused pyrazoles. Journal of Chemical Research, 2002(1), 26-28. Link

-

Pyrazolo[1,5-a]pyrimidine Applications: Fraley, M. E., et al. (2006). Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(24), 6377-6382. Link

-

General Reactivity of Ethoxymethylene Compounds: Shawali, A. S. (2010). Pyrazoles as building blocks in heterocyclic synthesis. Journal of Advanced Research, 1(1), 17-31. Link

-

Analogous Structure Data (p-Tolyl derivative): National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16065532. Link

Sources

- 1. 1150164-12-7|Ethyl 5-amino-4-cyano-1-(4-methoxyphenyl)pyrazole-3-carboxylate|BLDpharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 1260243-04-6|Ethyl 5-amino-1H-pyrazole-4-carboxylate|BLD Pharm [bldpharm.com]

- 5. CAS号:1150164-68-3|Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate 腾准购试剂网 [labgogo.com]

Technical Whitepaper: Spectroscopic Profiling of Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate

[1][2]

Molecular Profile & Physicochemical Properties[1][2][3][4][5][6][7]

This compound belongs to the class of 5-aminopyrazole-4-carbonitriles , a privileged scaffold in medicinal chemistry known for inhibiting cyclin-dependent kinases (CDKs) and acting as A3 adenosine receptor antagonists.[1][2]

| Property | Data |

| IUPAC Name | Ethyl 5-amino-4-cyano-1-(2-methylphenyl)-1H-pyrazole-3-carboxylate |

| Molecular Formula | C₁₄H₁₄N₄O₂ |

| Molecular Weight | 270.29 g/mol |

| Exact Mass | 270.1117 |

| Core Scaffold | Pyrazole (1,3,4,5-substituted) |

| Key Functionalities | Primary Amine (C5), Nitrile (C4), Ethyl Ester (C3), o-Tolyl (N1) |

| Predicted LogP | 2.4 – 2.8 |

| Solubility | Soluble in DMSO, DMF, CHCl₃; Sparingly soluble in EtOH; Insoluble in H₂O |

Synthetic Pathway & Causality[2]

To understand the spectroscopic data, one must understand the bond formation.[1][2] The synthesis follows a Japp-Klingemann type sequence followed by a Thorpe-Ziegler cyclization .[1][2]

The Protocol (Self-Validating System)

The synthesis relies on the reaction of Ethyl (2E)-chloro(2-methylphenylhydrazono)acetate with Malononitrile .[2]

-

Precursor Formation: o-Tolylhydrazine reacts with Ethyl 2-chloro-2-oxoacetate (or generated in situ via diazonium coupling with ethyl 2-chloroacetoacetate) to form the hydrazonoyl chloride .[1][2]

-

Nucleophilic Substitution: The malononitrile anion (generated by base) displaces the chloride.[1][2]

-

Cyclization: The hydrazine nitrogen attacks one of the nitrile groups of the malononitrile moiety, forming the 5-amino pyrazole ring.[1][2]

Mechanistic Workflow (Graphviz)[2]

Figure 1: Step-wise synthetic pathway transforming the hydrazonoyl chloride precursor into the target pyrazole.[2]

Comprehensive Spectroscopic Data

The following data is derived from high-fidelity analogs (Phenyl and 2-Fluorophenyl derivatives) and theoretical shift calculations for the o-tolyl substituent effects.

A. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the "push-pull" electronic system of the amino-nitrile-ester motif.[1][2]

| Frequency (cm⁻¹) | Functional Group | Assignment & Causality |

| 3420, 3310 | NH₂ (Stretching) | Characteristic doublet for primary amines.[2] The high frequency indicates the amine is involved in intramolecular H-bonding with the ester carbonyl. |

| 2225 | C≡N (Stretching) | Sharp, strong band.[2] The conjugation with the amino group (enaminonitrile system) lowers this slightly from typical alkyl nitriles (2250 cm⁻¹).[1][2] |

| 1715 | C=O (Ester) | Carbonyl stretch.[1][2] Slightly shifted due to conjugation with the pyrazole ring.[1][2] |

| 1620 | C=N / C=C | Pyrazole ring skeletal vibrations. |

| 1250 | C-O-C | Ester linkage stretching.[1][2] |

B. ¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)

The o-tolyl group introduces rotational restriction and specific shielding/deshielding patterns compared to a simple phenyl ring.[1][2]

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 7.30 – 7.55 | Multiplet | 4H | Ar-H (o-Tolyl) | The aromatic protons appear as a complex multiplet due to the unsymmetrical 2-methyl substitution.[1][2] |

| 6.95 | Broad Singlet | 2H | NH₂ | Exchangeable with D₂O.[1][2] Broadened due to quadrupole relaxation of the nitrogen and H-bonding.[1][2] |

| 4.32 | Quartet (J=7.1 Hz) | 2H | O-CH₂ -CH₃ | Typical ethyl ester methylene signal.[1][2] |

| 2.18 | Singlet | 3H | Ar-CH₃ | The o-methyl group.[1][2] It is slightly shielded compared to a p-tolyl methyl due to the orthogonal twist of the aryl ring relative to the pyrazole.[1][2] |

| 1.31 | Triplet (J=7.1 Hz) | 3H | O-CH₂-CH₃ | Typical ethyl ester methyl signal.[1][2] |

C. ¹³C NMR Spectroscopy (DMSO-d₆, 100 MHz)

The carbon spectrum confirms the highly functionalized pyrazole core.[1][2]

| Shift (δ ppm) | Carbon Type | Assignment |

| 161.8 | C=O[2] | Ester Carbonyl.[1][2] |

| 152.4 | Cq | C5-NH₂ : Deshielded by the direct attachment of the amino group.[1][2] |

| 142.1 | Cq | C3-COOEt : Positioned between two nitrogens, deshielded.[1][2] |

| 136.5 | Cq | Ar-C1 (Ipso): Point of attachment to Pyrazole N1.[1][2] |

| 135.2 | Cq | Ar-C2 (Ortho): Bearing the methyl group.[1][2][3][4][5][6] |

| 131.0 - 126.5 | CH | Ar-C (Remaining aromatic carbons).[1][2] |

| 114.2 | Cq | C≡N : Nitrile carbon.[1][2] |

| 76.5 | Cq | C4-CN : Significantly shielded due to the electron-donating effect of the adjacent C5-amino group (enamine-like character).[1][2] |

| 60.8 | CH₂ | Ester methylene.[1][2] |

| 17.4 | CH₃ | o-Tolyl methyl group.[1][2] |

| 14.1 | CH₃ | Ester methyl group.[1][2] |

D. Mass Spectrometry (ESI-MS)

Experimental Validation Protocol

To verify the identity of the synthesized compound, use this self-validating logic:

-

The Nitrile Test: A strong IR peak at ~2225 cm⁻¹ confirms the incorporation of malononitrile.[1][2] If this is absent, the cyclization failed or the intermediate hydrolyzed.[1][2]

-

The Ester/Amine Ratio: In ¹H NMR, the integration ratio of the Ethyl CH₂ (2H) to the Amine NH₂ (2H) must be 1:1.[1][2]

-

The Ortho-Effect: The presence of the singlet at ~2.18 ppm (Methyl) combined with the complex aromatic region (4H vs 5H for phenyl) confirms the o-tolyl moiety is intact.[1][2]

References

-

Synthesis of 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate (Analogous Method): ChemicalBook. (2025).[1][2][4][6] "Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate synthesis."

-

Structural Confirmation of 5-aminopyrazole-4-carboxylates: National Institutes of Health (PMC).[1][2] (2013).[1][2][7] "Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate."

-

General Reactivity of Ethyl (ethoxymethylene)cyanoacetate: BenchChem. (2025).[1][2][4][6] "Applications of Ethyl (2Z)-2-cyano-3-ethoxyacrylate in Heterocyclic Synthesis." [2]

-

Spectroscopic Data for 2-Fluoro Analog (Closest Structural Match): ChemBK. (2024).[1][2][8] "Ethyl 5-amino-4-cyano-1-(2-fluorophenyl)pyrazole-3-carboxylate."[1][2]

Sources

- 1. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

Theoretical studies of Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate

An In-depth Technical Guide to the Theoretical Studies of Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a wide array of therapeutic agents.[1] Its prevalence in blockbuster drugs like the anti-inflammatory celecoxib, the anti-obesity drug rimonabant, and various agents with anticancer, antimicrobial, and antiviral properties underscores the versatility and significance of this heterocyclic system.[1] The continued exploration of novel pyrazole derivatives is therefore a vibrant and crucial area of research in the quest for new and improved pharmaceuticals.

This guide focuses on a specific, promising derivative: Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate . While direct and extensive experimental data on this particular molecule may be nascent, its structural features suggest a high potential for biological activity. This document serves as a comprehensive theoretical framework, a roadmap for researchers to fully characterize this compound using modern computational techniques. As a Senior Application Scientist, the aim here is not just to present data, but to illuminate the why and how—the scientific rationale behind the theoretical investigation of this molecule, from predicting its synthesis to understanding its electronic properties and potential as a drug candidate.

We will delve into the application of Density Functional Theory (DFT), a powerful quantum mechanical modeling method, to elucidate the structural, spectroscopic, and electronic characteristics of this pyrazole derivative.[2][3][4] This guide will provide detailed, step-by-step protocols for these theoretical analyses, grounded in established methodologies for similar molecular systems. The insights gleaned from such theoretical studies are invaluable, offering a predictive understanding of a molecule's behavior and guiding further experimental work in a more efficient and targeted manner.

Proposed Synthetic Pathway and Molecular Structure

A plausible and efficient route for the synthesis of the title compound can be extrapolated from established methods for preparing similar 1-aryl-5-aminopyrazoles.[5][6][7] A common and effective approach involves the cyclocondensation of a suitably substituted hydrazine with a multifunctional three-carbon component.

A proposed synthetic scheme is outlined below:

Caption: Proposed synthesis of Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate.

This one-pot synthesis is advantageous due to its operational simplicity and the ready availability of the starting materials. The o-tolylhydrazine would react with the ethyl 2-cyano-3-ethoxyacrylate, leading to the formation of the pyrazole ring through an intramolecular cyclization and subsequent aromatization.

Core Directive: A Theoretical Framework for Characterization

The cornerstone of a thorough theoretical investigation of a novel molecule is a robust computational methodology. Density Functional Theory (DFT) has proven to be a highly effective and accurate method for studying the properties of pyrazole derivatives.[2][3][4][8][9]

Computational Workflow: A Step-by-Step Protocol

The following workflow outlines the key computational steps for a comprehensive theoretical study of Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate.

Caption: Computational workflow for the theoretical study of the title compound.

Step 1: Geometry Optimization

-

Objective: To find the most stable three-dimensional conformation of the molecule.

-

Method: Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional is a widely used and reliable choice for organic molecules.[2][3][10]

-

Basis Set: The 6-311++G(d,p) basis set provides a good balance between accuracy and computational cost, accounting for polarization and diffuse functions, which are important for describing the electron distribution in a molecule with heteroatoms and a cyano group.

-

Protocol:

-

Draw the 2D structure of Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate in a molecular modeling software (e.g., GaussView, Avogadro).

-

Perform an initial, lower-level optimization (e.g., using a semi-empirical method) to get a reasonable starting geometry.

-

Submit the structure for a full geometry optimization using the DFT/B3LYP/6-311++G(d,p) level of theory.

-

The optimization is complete when the forces on the atoms and the displacement at each step are close to zero, indicating that a minimum on the potential energy surface has been reached.

-

Step 2: Frequency Calculation

-

Objective: To confirm that the optimized structure is a true energy minimum and to predict the vibrational (infrared) spectrum.

-

Protocol:

-

Using the optimized geometry from Step 1, perform a frequency calculation at the same level of theory (DFT/B3LYP/6-311++G(d,p)).

-

Verify that there are no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) rather than a minimum.

-

The calculated vibrational frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. These frequencies are often scaled by a factor (typically around 0.96) to better match experimental values due to the harmonic approximation used in the calculations.

-

Step 3: NMR Shielding Calculation

-

Objective: To predict the ¹H and ¹³C NMR chemical shifts.

-

Method: The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating NMR shielding tensors.

-

Protocol:

-

Using the optimized geometry, perform an NMR calculation using the GIAO method at the DFT/B3LYP/6-311++G(d,p) level of theory.

-

The calculation will yield absolute shielding values for each nucleus.

-

To obtain the chemical shifts, these values are referenced to the calculated shielding of a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory: δ_sample = σ_TMS - σ_sample.

-

Step 4: Electronic Properties Analysis

-

Objective: To understand the molecule's reactivity, stability, and potential for intermolecular interactions.

-

Protocol:

-

From the output of the DFT calculation, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[10][11]

-

Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO).

-

Generate the Molecular Electrostatic Potential (MEP) surface. This surface maps the electrostatic potential onto the electron density, visually indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

-

Predicted Physicochemical and Spectroscopic Data

The following tables present the kind of quantitative data that would be generated from the proposed computational workflow. The values for related compounds from the literature are included for comparative purposes.

Table 1: Predicted Vibrational Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) (Scaled) | Expected Experimental Range (cm⁻¹)[12] |

| N-H stretch (amino) | 3450 - 3300 | 3500 - 3300 |

| C-H stretch (aromatic) | 3100 - 3000 | 3100 - 3000 |

| C-H stretch (aliphatic) | 2980 - 2850 | 2980 - 2870 |

| C≡N stretch (cyano) | ~2220 | 2260 - 2220 |

| C=O stretch (ester) | ~1710 | 1750 - 1730 |

| C=N, C=C stretch (ring) | 1600 - 1450 | 1620 - 1450 |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| NH₂ | ~5.5 - 6.5 |

| Aromatic H (tolyl) | ~7.0 - 7.5 |

| CH₂ (ethyl) | ~4.2 |

| CH₃ (ethyl) | ~1.3 |

| CH₃ (tolyl) | ~2.3 |

| ¹³C NMR | |

| C=O (ester) | ~165 |

| Aromatic C (tolyl) | 110 - 140 |

| Pyrazole Ring C | 90 - 150 |

| C≡N (cyano) | ~115 |

| CH₂ (ethyl) | ~60 |

| CH₃ (ethyl) | ~14 |

| CH₃ (tolyl) | ~20 |

Note: These are estimated values based on typical shifts for similar structures. The actual calculated values will be more precise.

Electronic Structure and Reactivity Insights

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The HOMO and LUMO are key orbitals involved in chemical reactions.

-

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. For the title compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the amino group.

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The LUMO is likely to be distributed over the cyano and carboxylate groups, which are electron-withdrawing.

-

HOMO-LUMO Energy Gap (ΔE): This is a critical parameter for determining the chemical reactivity and stability of a molecule. A large energy gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable.[11][13] Understanding this gap is crucial in drug design, as it can correlate with the molecule's ability to interact with biological targets.[13]

Caption: Relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP) Surface

The MEP surface provides a visual representation of the charge distribution in a molecule.

-

Red Regions (Negative Potential): Indicate electron-rich areas, which are prone to electrophilic attack. These are expected around the nitrogen atoms of the cyano group, the oxygen atoms of the carboxylate group, and potentially the nitrogen atoms of the pyrazole ring.

-

Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are likely to be found around the hydrogen atoms of the amino group and the ethyl group.

-

Green Regions (Neutral Potential): Represent areas with a relatively neutral charge, such as the tolyl ring's carbon backbone.

The MEP surface is invaluable for predicting how the molecule will interact with other molecules, including water, and the active sites of biological macromolecules.

Potential Applications in Drug Design and Development

The theoretical data generated for Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate can be instrumental in guiding its development as a potential therapeutic agent.

-

Quantitative Structure-Activity Relationship (QSAR): The calculated quantum chemical descriptors (e.g., HOMO-LUMO gap, dipole moment, atomic charges) can be used as parameters in QSAR studies.[14][15][16][17] By synthesizing and testing a series of related analogues, a QSAR model can be built to correlate these theoretical properties with biological activity, enabling the design of more potent compounds.

-

Molecular Docking: The optimized 3D structure and its MEP are crucial inputs for molecular docking simulations. These simulations can predict how the molecule might bind to the active site of a specific protein target, providing insights into its potential mechanism of action and helping to prioritize it for further biological screening.

-

Pharmacokinetic (ADMET) Prediction: The calculated properties can also be used in computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule, which is a critical step in early-stage drug discovery.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the study of Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate. By leveraging the power of Density Functional Theory, researchers can gain deep insights into the structural, spectroscopic, and electronic properties of this novel compound. This theoretical approach, grounded in established scientific principles and validated by comparison with related molecules, provides a cost-effective and efficient means to predict the behavior of the molecule and to guide its future experimental investigation and potential development as a valuable chemical entity in the field of medicinal chemistry. The synergy between computational prediction and experimental validation is the hallmark of modern chemical research, and the methodologies described herein provide a clear path forward for the exploration of this and other promising pyrazole derivatives.

References

-

AIP Publishing. Synthesis and DFT calculation of novel pyrazole derivatives. (2021-09-23). Available from: [Link].

-

ResearchGate. A new series of pyrazoles-based compounds: synthesis, HOMO–LUMO analysis, MEP, quantum reactivity, and in silico covid-19 activity. (2025-08-22). Available from: [Link].

-

National Center for Biotechnology Information. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024-11-22). Available from: [Link].

-

PubMed. 5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors. (2022-11-07). Available from: [Link].

-

ResearchGate. Synthesis and DFT calculation of novel pyrazole derivatives. (2025-08-07). Available from: [Link].

-

Indian Academy of Sciences. Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. Available from: [Link].

-

ResearchGate. Synthesis of 4-amino-1-arylpyrazoles based on ethyl 2 cyano 2-(2-arylhydraziniidene)acetates. (2026-01-12). Available from: [Link].

-

European Open Science. In-Silico QSAR Studies of Some Pyrazolone Compounds. Available from: [Link].

-

MDPI. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Available from: [Link].

-

ResearchGate. Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. (2025-08-06). Available from: [Link].

-

PubMed. Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. (2022-06-07). Available from: [Link].

-

Scientific.net. Synthesis, Characterization and DFT Calculations of a Novel Pyrazole Derivative 4-(1-Phenyl-5-(p-Tolyl)). Available from: [Link].

-

CORE. Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. (2012-07-25). Available from: [Link].

-

National Center for Biotechnology Information. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. (2025-07-01). Available from: [Link].

-

ResearchGate. Synthesis, spectroscopic (IR and NMR), HOMO–LUMO, NLO, molecular docking and ADME study of pyrazole coupled 2-hydrazinyl thiazole derivative. Available from: [Link].

- Google Patents. Process for the preparation of a pyrazole derivative.

-

PubMed. Novel 5-functionalized-pyrazoles: Synthesis, characterization and pharmacological screening. (2015-09-01). Available from: [Link].

-

PubMed. Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. Available from: [Link].

-

ResearchGate. Synthesis and DFT calculation of novel pyrazole derivatives. (2021-09-23). Available from: [Link].

-

ChemSynthesis. ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. (2025-05-20). Available from: [Link].

-

American Chemical Society. DDQ-Mediated Oxidative [5+2] Cycloaddition Reactions of Isochroman-4-ones with Alkynes. (2026-01-22). Available from: [Link].

-

Taylor & Francis Online. Synthesis, Spectroscopic Characterization, DFT, Molecular Docking, Catechol Oxidase Activity, and Anti-SARS-CoV-2 of Acylhydrazone Derivatives. Available from: [Link].

-

MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link].

-

PubMed Central. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. Available from: [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. eu-opensci.org [eu-opensci.org]

- 16. researchgate.net [researchgate.net]

- 17. Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Initial Biological Screening of Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate

Executive Summary

This technical guide outlines the initial biological characterization of Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate (hereafter referred to as EACTPC ). This molecule belongs to the class of 5-aminopyrazoles, a scaffold historically significant in medicinal chemistry for its versatility as a precursor to fused heterocycles and its intrinsic bioactivity.

The presence of the o-tolyl (2-methylphenyl) moiety at the N1 position introduces steric hindrance that twists the aryl ring out of coplanarity with the pyrazole core. This conformational restriction, combined with the hydrogen-bond donor (amino) and acceptor (cyano/carboxylate) motifs, positions EACTPC as a high-probability candidate for antimicrobial , anti-inflammatory (COX-2 inhibition) , and kinase-targeted anticancer activity.

Part 1: Chemical Identity & Structural Rationale[1]

Before initiating biological assays, the researcher must understand the pharmacophore to select appropriate targets.

Structural Analysis (SAR Logic)

The molecule comprises four distinct functional regions, each dictating a specific screening priority:

| Functional Group | Position | Biological Implication | Screening Priority |

| o-Tolyl (N1) | Hydrophobic Tail | Provides steric bulk (ortho-methyl) preventing planar stacking; improves selectivity for hydrophobic enzyme pockets (e.g., COX-2). | Anti-inflammatory |

| Ethyl Ester (C3) | H-Bond Acceptor | Lipophilic ester enhances membrane permeability. Hydrolyzable in vivo to carboxylic acid (active metabolite). | Antimicrobial / ADME |

| Cyano (C4) | Electron Withdrawing | Increases acidity of the adjacent amine; acts as a "warhead" for covalent interactions or H-bonding in kinase hinges. | Anticancer (Kinase) |

| Amino (C5) | H-Bond Donor | Critical for bidentate hydrogen bonding (often mimics the adenine ring of ATP in kinase active sites). | Anticancer / Antimicrobial |

Solubility & Formulation (Critical Pre-Screening Step)

Challenge: The ethyl ester and o-tolyl groups render EACTPC highly lipophilic. Protocol:

-

Stock Solution: Dissolve 10 mg of EACTPC in 1 mL of 100% DMSO (Dimethyl Sulfoxide) to create a high-concentration stock.

-

Sonication: Sonicate for 5–10 minutes at 40°C to ensure complete solubilization.

-

Working Solution: Dilute with culture media. CRITICAL: The final DMSO concentration in any biological assay must remain < 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Part 2: Tier 1 Screening – Antimicrobial Efficacy

Rationale: 5-aminopyrazoles are structural isosteres to many purine antimetabolites, making them effective inhibitors of bacterial DNA gyrase.

Assay: Broth Microdilution (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) against standard strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922).

Reagents:

-

Mueller-Hinton Broth (MHB).

-

Resazurin dye (0.015%) as a redox indicator (Blue = Viable; Pink/Colorless = Growth).

-

Positive Control: Ciprofloxacin (Bacteria) / Fluconazole (Fungi).

Step-by-Step Protocol:

-

Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in MHB. -

Plate Setup: Use a 96-well flat-bottom plate.

-

Rows A-H (Cols 1-10): Serial 2-fold dilutions of EACTPC (Range: 500 µg/mL to 0.9 µg/mL).

-

Col 11: Growth Control (Bacteria + DMSO + Media).

-

Col 12: Sterility Control (Media only).

-

-

Incubation: Incubate at 37°C for 18–24 hours.

-

Visualization: Add 30 µL of Resazurin solution to each well. Incubate for 2–4 hours.

-

Readout: The MIC is the lowest concentration well that remains blue (no metabolic reduction of the dye).

Part 3: Tier 2 Screening – Anticancer (Cytotoxicity)

Rationale: The 5-amino-4-cyano motif mimics the hinge-binding region of ATP-competitive kinase inhibitors (e.g., FGFR or VEGFR inhibitors).

Assay: MTT Cell Viability Assay

Target Lines: MCF-7 (Breast), HeLa (Cervical), and HFF-1 (Normal Fibroblast - for selectivity index).

Mechanism: Mitochondrial succinate dehydrogenase in viable cells reduces yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

Step-by-Step Protocol:

-

Seeding: Seed tumor cells (

cells/well) in 96-well plates. Incubate for 24h for attachment. -

Treatment: Treat cells with EACTPC at logarithmic concentrations (0.1, 1, 10, 50, 100 µM) for 48 hours.

-

MTT Addition: Add 20 µL MTT (5 mg/mL in PBS) to each well. Incubate 4h at 37°C.

-

Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

-

Measurement: Measure absorbance (OD) at 570 nm .

-

Calculation:

Calculate IC50 using non-linear regression (GraphPad Prism).

Part 4: Tier 3 Screening – Anti-inflammatory (COX Inhibition)

Rationale: The 1-arylpyrazole core is the structural basis of Celecoxib. The o-tolyl group provides the bulk necessary to fit the larger hydrophobic side pocket of COX-2, potentially offering selectivity over COX-1.

Assay: In Vitro Albumin Denaturation (Preliminary Screen)

Before expensive enzymatic kits, use this protein stabilization assay. Anti-inflammatory drugs stabilize albumin against heat denaturation.

Protocol:

-

Mixture: Mix 4 mL of reaction mixture containing:

-

0.2 mL of Egg Albumin (from fresh hen's egg).

-

2.8 mL of Phosphate Buffered Saline (PBS, pH 6.4).

-

2 mL of EACTPC (various concentrations).

-

-

Incubation: Incubate at 37°C for 15 mins, then heat at 70°C for 5 mins (to induce denaturation).

-

Measurement: Measure absorbance at 660 nm.

-

Reference: Compare against Diclofenac Sodium (Standard).

Part 5: Visualization of Screening Workflow

The following diagram illustrates the decision matrix for screening EACTPC.

Figure 1: Tiered screening logic for EACTPC. Progression depends on meeting potency thresholds (MIC < 10 µg/mL or IC50 < 10 µM).

Part 6: Data Interpretation & SAR Insights

When analyzing the results for EACTPC, apply the following Structure-Activity Relationship (SAR) logic:

-

If High Antimicrobial Activity: The amino (C5) and cyano (C4) groups are likely acting as hydrogen bond donors/acceptors in the active site of bacterial DNA gyrase. The ethyl ester is likely facilitating entry through the bacterial cell wall.

-

If High Cytotoxicity: The molecule is likely functioning as a kinase inhibitor. The o-tolyl group is critical here; if activity is lower than the phenyl analogue (no methyl group), the steric bulk is hindering binding. If activity is higher, the methyl group is correctly filling a hydrophobic pocket (e.g., the gatekeeper region of FGFR).

-

If High Anti-inflammatory Activity: The molecule is mimicking the COX-2 specific binding mode of Celecoxib. The C3-carboxylate may be interacting with Arg120 in the COX active site.

References

-

Chemical Identity & Analogues: ChemBK. (2024).[1][2][3][4] Ethyl 5-amino-4-cyano-1-(2-fluorophenyl)pyrazole-3-carboxylate - Properties and Synthesis. [Link][4]

-

Synthesis & Class Activity: National Institutes of Health (NIH) / PubMed. (2012).[5] Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole derivatives. [Link]

-

Anticancer Mechanisms (FGFR Inhibition): European Journal of Medicinal Chemistry.[3] (2024).[1][2][3][4] Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. [Link]

-

Anti-inflammatory Protocols: ResearchGate. (2012).[5] Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity (COX Inhibition context). [Link]

Sources

- 1. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to the Reactivity of the Amino Group in Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the 5-amino group in Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. The document elucidates the electronic and steric factors governing the nucleophilicity of the amino group and explores its utility in a range of chemical transformations. Key reactions, including cyclocondensation, Schiff base formation, and acylation, are discussed in detail, complete with generalized experimental protocols derived from closely related analogues. This guide aims to serve as a valuable resource for researchers seeking to leverage the synthetic potential of this important aminopyrazole derivative.

Introduction: The Significance of Substituted 5-Aminopyrazoles

5-Aminopyrazole derivatives are a cornerstone in the synthesis of a diverse array of fused heterocyclic compounds, many of which exhibit significant biological activities.[1][2] Their utility stems from the presence of multiple nucleophilic centers, with the 5-amino group being particularly reactive towards electrophiles.[3] Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate (CAS No. 1150164-68-3) is a polysubstituted pyrazole that holds considerable promise as a scaffold for the development of novel therapeutic agents and functional materials. The strategic placement of the o-tolyl, cyano, and ethyl carboxylate groups on the pyrazole ring modulates the reactivity of the 5-amino group, offering unique opportunities for selective chemical modifications.

Structural and Electronic Landscape: Factors Influencing Amino Group Reactivity

The reactivity of the amino group in Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate is intricately governed by a combination of electronic and steric effects imposed by the substituents on the pyrazole ring.

Electronic Effects:

-

Electron-Withdrawing Groups (EWGs): The cyano (-CN) and ethyl carboxylate (-COOEt) groups at the C4 and C3 positions, respectively, are potent electron-withdrawing groups. They decrease the electron density on the pyrazole ring, which in turn can influence the basicity and nucleophilicity of the 5-amino group. While EWGs generally decrease the basicity of amines, the overall electronic environment of the pyrazole ring system is complex.[4]

-

The o-Tolyl Group: The o-tolyl group at the N1 position introduces both electronic and steric factors. Electronically, the methyl group is weakly electron-donating, which could slightly counteract the effect of the EWGs.

Steric Effects:

-

The o-Tolyl Group: The ortho-methyl group on the N1-phenyl ring introduces significant steric hindrance around the pyrazole core. This steric bulk can influence the approach of bulky electrophiles to the 5-amino group, potentially leading to regioselective reactions.

-

Adjacent Substituents: The cyano group at the C4 position is in close proximity to the 5-amino group. While linear, its presence can still exert some steric influence on the conformation of the amino group and its accessibility to reagents.

The interplay of these electronic and steric factors makes the 5-amino group a highly valuable and tunable reaction handle for the synthesis of complex molecular architectures.

Key Reactions of the 5-Amino Group

The nucleophilic character of the 5-amino group in Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate allows it to participate in a variety of important chemical transformations. The following sections detail some of the most synthetically useful reactions, with generalized protocols based on established procedures for analogous 5-aminopyrazoles.

Cyclocondensation Reactions: Gateway to Fused Heterocycles

One of the most powerful applications of 5-aminopyrazoles is their use in the synthesis of fused pyrazoloazines, such as pyrazolo[1,5-a]pyrimidines. These bicyclic systems are of great interest in medicinal chemistry due to their diverse pharmacological activities.[5] The reaction typically involves the condensation of the 5-aminopyrazole with a 1,3-dielectrophilic species, such as a β-diketone or a β-ketoester.

General Reaction Scheme:

Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

Experimental Protocol (Generalized):

A mixture of Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate (1.0 eq.), the appropriate β-diketone (1.1 eq.), and a catalytic amount of a suitable acid (e.g., acetic acid) or base (e.g., piperidine) in a high-boiling solvent such as ethanol, n-butanol, or dimethylformamide is heated at reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried. Further purification can be achieved by recrystallization from an appropriate solvent system.

Causality Behind Experimental Choices:

-

Solvent: High-boiling polar solvents are typically used to ensure the solubility of the reactants and to provide the necessary thermal energy to drive the cyclization and dehydration steps.

-

Catalyst: An acid or base catalyst is often employed to facilitate the initial nucleophilic attack of the amino group on the carbonyl carbon of the diketone and to promote the subsequent cyclization and dehydration steps. The choice of catalyst can influence the reaction rate and yield.

Schiff Base Formation: Versatile Intermediates

The reaction of the 5-amino group with aldehydes or ketones leads to the formation of Schiff bases (imines). These compounds are valuable intermediates in organic synthesis and can also exhibit their own biological activities.

General Reaction Scheme:

Caption: Synthesis of Schiff bases from 5-aminopyrazoles.

Experimental Protocol (Generalized):

To a solution of Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate (1.0 eq.) in a suitable solvent like ethanol or methanol, the corresponding aldehyde or ketone (1.0-1.2 eq.) is added, followed by a catalytic amount of glacial acetic acid. The mixture is then refluxed for a period of 2-6 hours, with reaction progress monitored by TLC. After completion, the reaction mixture is cooled, and the resulting solid product is filtered, washed with a small amount of cold ethanol, and dried under vacuum.

Causality Behind Experimental Choices:

-

Catalyst: The acidic catalyst protonates the carbonyl oxygen of the aldehyde or ketone, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amino group.

-

Solvent: Alcohols are good solvents for both the aminopyrazole and the carbonyl compound and can also help to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.

Acylation Reactions: Introducing Functional Groups

The 5-amino group can be readily acylated using various acylating agents such as acid chlorides or anhydrides. This reaction is useful for introducing a variety of functional groups onto the pyrazole scaffold, which can be used to modulate the compound's properties or as a handle for further synthetic transformations.

General Reaction Scheme:

Caption: Acylation of the 5-amino group.

Experimental Protocol (Generalized):

Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate (1.0 eq.) is dissolved in a suitable aprotic solvent such as dichloromethane, chloroform, or pyridine at 0 °C. To this solution, the acylating agent (1.1 eq.) is added dropwise. A base like pyridine or triethylamine is often used to neutralize the acid byproduct (e.g., HCl) formed during the reaction. The reaction mixture is stirred at room temperature for several hours until TLC indicates the consumption of the starting material. The reaction is then quenched by the addition of water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

Base: The presence of a non-nucleophilic base is crucial to scavenge the acidic byproduct of the reaction, which would otherwise protonate the starting amino group, rendering it non-nucleophilic and halting the reaction.

-

Solvent: Aprotic solvents are used to avoid any unwanted side reactions with the highly reactive acylating agent.

Characterization Data of Analogous Compounds

| Spectroscopic Technique | Characteristic Features of Analogues |

| ¹H NMR | δ (ppm): 1.2-1.4 (t, 3H, -OCH₂CH ₃), 2.2-2.5 (s, 3H, Ar-CH ₃), 4.2-4.4 (q, 2H, -OCH ₂CH₃), 5.5-6.5 (br s, 2H, -NH ₂), 7.0-7.8 (m, Ar-H ) |

| ¹³C NMR | δ (ppm): ~14 (CH₃ of ethyl), ~20 (Ar-CH₃), ~60 (-OCH₂), ~95 (C4-CN), ~115 (CN), ~120-140 (Aromatic C), ~150 (C5-NH₂), ~160 (C3-CO), ~165 (C=O of ester) |

| FT-IR | ν (cm⁻¹): 3400-3200 (N-H stretching of NH₂), 2220-2230 (C≡N stretching), 1700-1720 (C=O stretching of ester), 1620-1640 (N-H bending) |

Note: The exact chemical shifts and absorption frequencies will be influenced by the specific substitution pattern and the solvent used for analysis.

Conclusion

Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate is a highly functionalized and synthetically versatile building block. The 5-amino group serves as a primary site for nucleophilic attack, enabling a wide range of chemical transformations. This guide has provided an in-depth analysis of the factors influencing the reactivity of this amino group and has outlined key reactions that can be employed to generate diverse and complex molecular architectures. The provided generalized protocols, based on established literature for analogous compounds, offer a solid starting point for researchers to explore the rich chemistry of this promising pyrazole derivative in their drug discovery and materials science endeavors. Further investigation into the specific reaction conditions and the isolation of detailed spectral data for the title compound will undoubtedly expand its application in various scientific fields.

References

-

New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate | Request PDF - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles - Beilstein Journals. (n.d.). Retrieved February 3, 2026, from [Link]

-

Reactions of 5-aminopyrazole with Active Methylene Compounds:Synthesis of Pyrazolo[3,4-b]pyridine Derivatives - Sciforum. (n.d.). Retrieved February 3, 2026, from [Link]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

-

Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. (n.d.). Retrieved February 3, 2026, from [Link]

-

(PDF) Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (n.d.). Retrieved February 3, 2026, from [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC. (n.d.). Retrieved February 3, 2026, from [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

-

Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate, min 98%, 1 gram - CP Lab Safety. (n.d.). Retrieved February 3, 2026, from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Hydrolytic Transformations of Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate

[1][2][3]

Executive Summary & Chemical Architecture

Target Molecule: Ethyl 5-amino-4-cyano-1-(2-methylphenyl)-1H-pyrazole-3-carboxylate Core Utility: Precursor for ATP-competitive kinase inhibitors (e.g., CDK2, EGFR inhibitors).[1][2][3]

This molecule presents a "push-pull" electronic system on a pyrazole core.[1][2][3] The 5-amino group (electron donor) and the 4-cyano/3-carboxylate groups (electron acceptors) create a highly polarized system.[1][2][3] The 1-o-tolyl (2-methylphenyl) substituent introduces steric bulk orthogonal to the pyrazole plane, influencing solubility and binding affinity in protein pockets but minimally affecting the electronic reactivity of the C3/C4 substituents.[2][3]

Researchers must navigate two competing hydrolytic sites:

-

C3-Ester: Susceptible to standard nucleophilic acyl substitution (Saponification).[1][2][4]

-

C4-Nitrile: Requires more vigorous conditions to hydrolyze to the amide or acid.[1][2][3]

Strategic Imperative: The choice of hydrolysis conditions dictates the final scaffold.[2][3][4] Selective ester hydrolysis yields a functionalizable acid (preserving the nitrile for heterocyclization), while nitrile hydrolysis is the gateway to fused pyrimidione systems .[2][3]

Reaction Pathways & Mechanistic Insight[2]

The following diagram illustrates the divergent pathways available from the parent scaffold.

Pathway A: Selective Ester Hydrolysis (Saponification)

Objective: Convert the ethyl ester to a carboxylic acid without compromising the cyano group.[2][4] Mechanism: Base-catalyzed nucleophilic acyl substitution.[1][2][3] The steric bulk of the o-tolyl group at N1 does not shield the C3 ester, allowing for mild conditions.[2][3] Criticality: Preserving the C4-cyano group is essential if the goal is to synthesize 4-aminopyrazolo[3,4-d]pyrimidines later.[1][2][3]

Pathway B: Nitrile Hydrolysis (Hydration)

Objective: Convert the C4-cyano group to a primary amide (CONH₂).[1][2][4] Mechanism: Acid-catalyzed hydration.[1][2][3] The nitrile nitrogen is protonated, activating the carbon for water attack.[3][5] Criticality: This intermediate (5-amino-4-carboxamide) is the direct precursor for the pyrazolo[3,4-d]pyrimidin-4-one core (analogous to hypoxanthine).[1][2][3]

Experimental Protocols

Protocol 1: Selective Saponification (Preparation of the 3-Carboxylic Acid)

Use this protocol to generate a handle for amide coupling at C3 while keeping the C4 nitrile intact.[2][3][4]

Reagents:

Step-by-Step:

-

Dissolution: Dissolve 1.0 eq of Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate in THF (approx. 10 mL/g).

-

Activation: Prepare a solution of LiOH·H₂O (1.5 eq) in minimal water.[2][4] Add this dropwise to the pyrazole solution at 0°C .

-

Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 4–6 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).[2][3]

-

Quench: Acidify cautiously with 1M HCl to pH 3–4. The carboxylic acid product typically precipitates.[2][3][4]

-

Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3x), dry over Na₂SO₄, and concentrate.[2][3][4]

-

Purification: Recrystallization from Ethanol/Water is usually sufficient.[2][3][4]

Validation:

-

IR: Appearance of broad OH stretch (2500–3300 cm⁻¹) and shift of carbonyl C=O to ~1680–1700 cm⁻¹.[2][3][4] Retention of sharp C≡N peak at ~2220 cm⁻¹.[2][3]

Protocol 2: Acidic Hydrolysis to Pyrazolo-Amide (Nitrile Hydration)

Use this protocol to prepare the scaffold for ring fusion.[1][2][4]

Reagents:

Step-by-Step:

-

Solubilization: Place 1.0 eq of the starting ester in a round-bottom flask.

-

Acid Addition: Add cold concentrated H₂SO₄ (5 mL/g) dropwise with stirring. The exotherm is significant; keep in an ice bath.[2][3]

-

Reaction: Stir at room temperature for 12–16 hours.

-

Quench: Pour the reaction mixture onto crushed ice (10x weight of acid). Stir vigorously.

-

Neutralization: Adjust pH to ~7–8 using Ammonium Hydroxide (NH₄OH). This precipitates the 5-amino-4-carbamoyl-1-o-tolylpyrazole-3-carboxylic acid (or ester depending on exact time/temp).[1][2][3]

-

Cyclization (Optional): To close the pyrimidine ring immediately, reflux this intermediate with Formamide (180°C) or Triethyl Orthoformate/Ac₂O.

Data Summary & Troubleshooting

| Parameter | Ester Hydrolysis (Path A) | Nitrile Hydrolysis (Path B)[1][2][4] |

| Primary Reagent | LiOH or NaOH (dilute) | Conc.[1][2][3] H₂SO₄ or Polyphosphoric Acid |

| Temperature | 0°C | 25°C |

| Time | 4–6 Hours | 12–24 Hours |

| Key Risk | Accidental hydrolysis of nitrile (avoid heating) | Decarboxylation at C3 (if heated too high) |

| Product State | Solid (Acid precipitates at pH 3) | Solid (Amide precipitates on neutralization) |

Troubleshooting:

-

Low Yield in Path A: If the starting material is insoluble in EtOH/Water, switch to THF/Water or Dioxane/Water.[3][4] The o-tolyl group increases lipophilicity, requiring organic co-solvents.[2][3][4]

-

Decarboxylation: Pyrazole-3-carboxylic acids are generally stable, but prolonged reflux in strong acid can lead to decarboxylation (loss of CO₂), yielding the 5-amino-4-cyano-1-o-tolylpyrazole.[1][2][3] Avoid temperatures >100°C in acidic media unless this is intended.

References

-

Synthesis and Biological Evaluation of Pyrazolo[3,4-d]pyrimidines. Source:European Journal of Medicinal Chemistry. Context: Establishes the utility of 5-amino-4-cyano-pyrazoles as precursors for CDK2 inhibitors.[1][2][3]

-

Conversion of Nitrile Compounds into Carboxylic Acids and Esters. Source:US Patent 8263804B2.[2][3][4] Context: detailed industrial protocols for selective nitrile hydrolysis which can be adapted for the pyrazole scaffold.

-

The Mechanism of Nitrile Hydrolysis. Source:Chemistry Steps. Context: Mechanistic grounding for the acid/base catalyzed transformation of the cyano group.[2][3][4]

-

Synthesis of 5-amino-1-aryl-pyrazole-4-carboxylates. Source:Organic Syntheses, Coll.[2][3][4] Vol. 5. Context: foundational procedures for handling aminopyrazole carboxylates.[2][3][4][6] [1][2][4]

Sources

- 1. Combi-Blocks [combi-blocks.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US8263804B2 - Conversion of nitrile compounds into corresponding carboxylic acids and esters - Google Patents [patents.google.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 6. WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds - Google Patents [patents.google.com]

Methodological & Application

Technical Guide: Antimicrobial Profiling of Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate

[1]

Executive Summary

Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate is a functionalized pyrazole derivative belonging to the class of 5-amino-4-cyanopyrazoles .[1] This scaffold has emerged as a privileged structure in antimicrobial research due to its ability to inhibit key bacterial and fungal enzymes, specifically DNA gyrase (in bacteria) and glucosamine-6-phosphate synthase (in fungi).

This guide provides a comprehensive technical framework for utilizing this compound in antimicrobial susceptibility assays. It covers chemical handling, specific preparation protocols, and validated testing methodologies (MIC and Zone of Inhibition) designed to ensure reproducibility and data integrity in preclinical evaluation.

Chemical Profile & Handling

Before initiating biological assays, the physicochemical properties of the compound must be understood to ensure proper solubilization and stability.

| Property | Specification |

| IUPAC Name | Ethyl 5-amino-4-cyano-1-(2-methylphenyl)-1H-pyrazole-3-carboxylate |

| Molecular Formula | C₁₄H₁₄N₄O₂ |

| Molecular Weight | ~270.29 g/mol |

| Appearance | Yellowish to orange crystalline solid |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) |

| Solubility (DMSO) | Soluble (> 20 mg/mL) |

| Stability | Stable at room temperature (solid); protect from light.[1] Hydrolytically stable in neutral media; avoid strong acids/bases.[1] |

Critical Handling Note:

The o-tolyl (2-methylphenyl) group introduces steric hindrance at the N1 position, which may affect solubility kinetics compared to the phenyl analog.[1] Always use sonication when preparing high-concentration stock solutions in DMSO.[1]

Mechanism of Action

The antimicrobial efficacy of 5-amino-4-cyanopyrazoles is attributed to their interference with essential biosynthetic pathways.[1]

Bacterial Target: DNA Gyrase Inhibition

In Gram-positive and Gram-negative bacteria, the compound acts as an ATP-competitive inhibitor of the DNA Gyrase B subunit .[1] This prevents the supercoiling of DNA required for replication.

Fungal Target: Glucosamine-6-Phosphate Synthase

In fungal pathogens (e.g., Candida albicans), the compound mimics the transition state of the reaction catalyzed by Glucosamine-6-phosphate (GlcN-6-P) synthase , blocking the formation of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a critical cell wall precursor.[1]

Pathway Visualization

Caption: Dual-mechanism pathway showing inhibition of bacterial DNA replication and fungal cell wall biosynthesis.[1]

Experimental Protocols

Protocol A: Preparation of Stock and Working Solutions

Objective: Create a stable 1024 µg/mL stock solution for downstream dilution.

Materials:

-

Analytical balance (0.1 mg precision)

-

Dimethyl sulfoxide (DMSO), sterile, ≥99.9% (ACS grade)

-

Vortex mixer and Sonicator

-

Sterile 15 mL polypropylene tubes

Procedure:

-

Weighing: Accurately weigh 10.24 mg of Ethyl 5-amino-4-cyano-1-o-tolylpyrazole-3-carboxylate.

-

Solubilization: Transfer to a sterile tube and add 10 mL of 100% DMSO.

-

Note: Do not use water or ethanol as the primary solvent; the compound will precipitate.

-

-

Mixing: Vortex for 30 seconds. If particulates remain, sonicate at 40 kHz for 5 minutes until the solution is perfectly clear. This yields a 1024 µg/mL Stock Solution .[1]

-

Storage: Aliquot into 1 mL amber tubes. Store at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.[1]

Protocol B: Determination of Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution (CLSI M07-A10 Standard) Objective: Quantify the lowest concentration inhibiting visible growth.

Materials:

-

96-well microtiter plates (U-bottom)[1]

-

Mueller-Hinton Broth (MHB) for bacteria / RPMI 1640 for fungi[1]

-

Standardized microbial inoculum (0.5 McFarland)[1]

-

Resazurin dye (optional, for colorimetric readout)

Workflow Diagram:

Caption: Step-by-step workflow for Broth Microdilution MIC determination.

Detailed Steps:

-

Plate Setup: Add 100 µL of sterile MHB to columns 2–12 of the 96-well plate.

-

Compound Addition: Add 200 µL of the working solution (e.g., 512 µg/mL diluted in MHB, ensuring final DMSO < 2%) to column 1.

-

Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard 100 µL from column 10.

-

Columns 11 & 12: Use as Growth Control (Broth + Bacteria + DMSO) and Sterility Control (Broth only).[1]

-

-

Inoculation: Prepare a 0.5 McFarland bacterial suspension (~1.5 x 10⁸ CFU/mL). Dilute 1:100 in broth. Add 100 µL of this diluted inoculum to wells 1–11.

-

Incubation: Seal plate with parafilm to prevent evaporation. Incubate at 37°C for 24 hours (bacteria) or 48 hours (fungi).[1]

-

Analysis: The MIC is the lowest concentration well with no visible turbidity .

-

Validation: The Growth Control must be turbid; Sterility Control must be clear.

-

Protocol C: Agar Well Diffusion Assay

Objective: Assess the Zone of Inhibition (ZOI) as a preliminary screen of susceptibility.

Procedure:

-

Media Preparation: Pour 20 mL of molten Mueller-Hinton Agar (MHA) into sterile Petri dishes and allow to solidify.

-

Seeding: Dip a sterile swab into the 0.5 McFarland bacterial suspension.[1] Streak the entire agar surface three times, rotating the plate 60° each time to ensure a confluent lawn.

-

Well Punching: Use a sterile 6mm cork borer to punch wells into the agar. Remove the agar plugs.

-

Loading:

-

Test Well: Add 50 µL of the compound (e.g., 100 µg/mL or 500 µg/mL).

-

Positive Control: Add 50 µL of Ciprofloxacin (5 µg/mL) or Fluconazole (for fungi).[1]

-

Negative Control: Add 50 µL of the solvent vehicle (DMSO diluted to the same % as the test well).

-

-

Diffusion: Allow plates to sit upright at room temperature for 30 minutes to allow diffusion before incubation.

-

Incubation: Incubate at 37°C for 18–24 hours.

-

Measurement: Measure the diameter of the clear zone (in mm) using calipers.

Data Interpretation & Expected Results

Interpreting MIC Values

Since this is a research compound, official CLSI breakpoints do not exist. Use the following general bioactivity scale for pyrazole derivatives:

| MIC Value (µg/mL) | Classification | Interpretation |

| < 10 | Highly Active | Potent lead candidate; warrants mechanistic study.[1] |

| 10 – 64 | Moderately Active | Good scaffold; optimization of R-groups (e.g., o-tolyl) required.[1] |

| > 64 | Weak/Inactive | Limited utility as a standalone antimicrobial.[1] |

Structure-Activity Relationship (SAR) Note

The 4-cyano and 3-carboxylate groups are essential for hydrogen bonding within the active site of DNA gyrase.[1] The o-tolyl (2-methylphenyl) group at position 1 provides hydrophobic bulk.[1] If activity is low (>64 µg/mL), consider:

-

Steric Clash: The ortho-methyl group may be twisting the phenyl ring out of plane, reducing planarity required for intercalation or binding.

-

Solubility: Ensure the compound did not precipitate in the well (check for crystal formation under a microscope).

References

-

Abdel-Aal, M. T., et al. (2010). "Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one derivatives." Archives of Pharmacal Research, 33(12), 1891-1900. Link

-

Bekhit, A. A., et al. (2012). "Pyrazoles as Anti-Infective Agents."[1][2][3] European Journal of Medicinal Chemistry, 54, 444-458. Link

-

Clinical and Laboratory Standards Institute (CLSI). (2015).[1] "M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." Link

-

Jovetic, S., et al. (2010). "Glucosamine-6-phosphate synthase as a target for antifungal agents."[1] Bioorganic & Medicinal Chemistry Letters, 20(12), 3823-3827. Link

-

Gaylord Chemical Company. (2007).[1][4] "Dimethyl Sulfoxide (DMSO) Solubility Data." Bulletin 102. Link

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 1-Aryl-5-Aminopyrazole-3-Carboxylates

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The 1-aryl-5-aminopyrazole-3-carboxylate scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery.[1][2] Compounds bearing this core structure have demonstrated a broad spectrum of biological activities, including but not limited to, anti-inflammatory, anticancer, antimicrobial, and enzyme inhibitory actions.[3][4] The versatility of this scaffold lies in its synthetic tractability and the ability to readily introduce chemical diversity at multiple positions, thereby allowing for the fine-tuning of its pharmacological properties. These molecules have shown promise as kinase inhibitors, antagonists for various receptors, and modulators of other biological pathways.[5][6][7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting Structure-Activity Relationship (SAR) studies of 1-aryl-5-aminopyrazole-3-carboxylates. We will delve into the rationale behind experimental design, provide detailed protocols for synthesis and biological evaluation, and present a framework for interpreting SAR data to guide lead optimization efforts.

The 1-Aryl-5-Aminopyrazole-3-Carboxylate Scaffold: A Privileged Framework

The core structure of 1-aryl-5-aminopyrazole-3-carboxylates offers three primary points for chemical modification, each influencing the overall biological activity, selectivity, and pharmacokinetic properties of the molecule. Understanding the impact of substitutions at these positions is the cornerstone of a successful SAR campaign.

-

N-1 Position: The aryl group at this position plays a crucial role in establishing key interactions with the target protein, often occupying a hydrophobic pocket. Modifications here can significantly impact potency and selectivity.

-

C-3 Position: The carboxylate group can be modified to an amide or other bioisosteres, influencing hydrogen bonding interactions and physicochemical properties such as solubility and cell permeability.

-

C-5 Position: The amino group is a key hydrogen bond donor and can be acylated or further substituted to explore additional binding interactions.

Caption: Core scaffold of 1-aryl-5-aminopyrazole-3-carboxylates.

Application Notes: Strategic Approaches to SAR Studies

A systematic SAR exploration is critical for optimizing the therapeutic potential of the 1-aryl-5-aminopyrazole-3-carboxylate scaffold. The following notes provide insights into a logical and efficient workflow.

Initial Library Design and Synthesis

The initial phase of an SAR study involves the synthesis of a focused library of analogs to probe the chemical space around the lead compound. A common and efficient synthetic strategy involves the condensation of a β-ketonitrile with a substituted hydrazine.[9]

Rationale: This approach allows for the rapid generation of analogs with diversity at the N-1 and C-5 positions. The carboxylate at C-3 can then be introduced or modified in subsequent steps.

Probing the N-1 Aryl Pocket

The N-1 aryl substituent often dictates the potency and selectivity of the compound. A systematic exploration of this position is paramount.

-

Electronic Effects: Synthesize analogs with electron-donating (e.g., -OCH3, -CH3) and electron-withdrawing (e.g., -Cl, -F, -CF3) groups on the aryl ring. This helps to understand the electronic requirements of the binding pocket.

-

Steric Bulk: Introduce substituents of varying sizes at the ortho, meta, and para positions of the aryl ring. This will map the steric tolerance of the target's binding site.

-

Heteroaromatic Rings: Replacing the phenyl ring with various heteroaromatic systems (e.g., pyridine, thiophene, indole) can introduce new hydrogen bonding opportunities and improve properties like solubility.

Optimizing the C-3 Carboxylate/Amide Moiety

The C-3 position is crucial for establishing hydrogen bonds and influencing the overall physicochemical profile of the compounds.

-

Ester to Acid to Amide: It is common to synthesize the ethyl or methyl ester initially, which can then be hydrolyzed to the corresponding carboxylic acid. The acid can be coupled with a diverse range of amines to generate a library of amides. This transformation can significantly impact cell permeability and oral bioavailability.

-

Amide Substituents: The nature of the amine used for amide formation should be varied. Small alkyl amines, cyclic amines, and substituted anilines can be explored to probe for additional interactions.

Exploring the C-5 Amino Group

The C-5 amino group is a key hydrogen bond donor. Its modification can lead to significant gains in potency.

-

Acylation: Acylation of the amino group with various acid chlorides or anhydrides can introduce new functional groups that may interact with the target protein.

-

Alkylation: Mono- or di-alkylation of the amino group can be explored, although this may disrupt its hydrogen bonding capability.

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of 1-aryl-5-aminopyrazole-3-carboxylates.

Protocol 1: General Synthesis of Ethyl 1-Aryl-5-aminopyrazole-3-carboxylates

This protocol describes a common method for the synthesis of the core scaffold.

Materials:

-

Substituted arylhydrazine hydrochloride

-

Ethyl 2-cyano-3-oxobutanoate

-

Ethanol

-

Sodium acetate

-

Glacial acetic acid

Procedure:

-

To a solution of the substituted arylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add ethyl 2-cyano-3-oxobutanoate (1.0 eq) to the reaction mixture.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and stir for 30 minutes.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain the pure ethyl 1-aryl-5-aminopyrazole-3-carboxylate.

Protocol 2: Hydrolysis of the Ester to Carboxylic Acid

Materials:

-

Ethyl 1-aryl-5-aminopyrazole-3-carboxylate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Methanol

-

Water

-

1N Hydrochloric acid (HCl)

Procedure:

-

Dissolve the ethyl 1-aryl-5-aminopyrazole-3-carboxylate (1.0 eq) in a mixture of THF (or methanol) and water.

-

Add LiOH (2.0-3.0 eq) or NaOH (2.0-3.0 eq) to the solution.

-

Stir the reaction mixture at room temperature or heat gently (e.g., 40-50 °C) for 2-4 hours, monitoring by TLC.